Androsterone

Description

Propriétés

IUPAC Name |

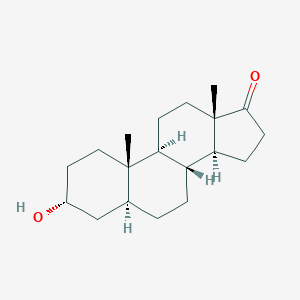

(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXBDMJGAMFCBF-HLUDHZFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036525 | |

| Record name | Androsterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Androsterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.012 mg/mL at 23 °C | |

| Record name | Androsterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53-41-8 | |

| Record name | Androsterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | androsterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androsterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androsterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24W7J5D5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Androsterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | Androsterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Androsterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery and isolation of androsterone, a pivotal moment in the study of steroid hormones. The document details the pioneering work of Adolf Butenandt and Kurt Tscherning, the subsequent synthesis by Leopold Ruzicka, and the modern understanding of this compound's biological significance, particularly its role as a neurosteroid.

Introduction

The early 20th century marked a transformative era in biochemistry with the dawning of the age of hormones. Scientists began to unravel the chemical messengers governing physiological processes, leading to the isolation of key compounds that would revolutionize medicine. Among these was this compound, the first androgenic steroid to be isolated in pure crystalline form. Its discovery not only laid the groundwork for understanding male sex hormones but also paved the way for the synthesis of more potent androgens like testosterone (B1683101). This guide delves into the technical specifics of this landmark achievement and its lasting impact on science and medicine.

The Landmark Isolation of this compound by Butenandt and Tscherning (1931)

In 1931, German biochemist Adolf Butenandt, along with his colleague Kurt Tscherning, achieved the monumental task of isolating a crystalline male sex hormone from urine.[1][2][3] This was a formidable undertaking, requiring the processing of vast quantities of starting material to yield a minuscule amount of the pure substance.

Source Material and Yield

The researchers collected and processed over 17,000 liters of male urine, reportedly from policemen.[2][3] From this enormous volume, they were able to isolate a mere 50 milligrams of crystalline this compound.[2] This astonishingly low yield highlights the incredible challenge of steroid hormone isolation in the pre-synthetic era.

Experimental Protocol: Isolation and Purification of this compound

-

Initial Processing: The large volumes of urine were first subjected to distillation to reduce the volume and concentrate the non-volatile components, including the target hormone.

-

Solvent Extraction: The concentrated urine was then extracted with an organic solvent, chloroform (B151607), to separate the lipid-soluble compounds, including steroids, from the aqueous phase.[4]

-

Acid-Base Fractionation: The chloroform extract was likely subjected to acid-base washes to remove acidic and basic impurities, further purifying the neutral steroid fraction.

-

Early Chromatographic Techniques: Although modern chromatography was not yet developed, early forms of adsorption chromatography, possibly using alumina (B75360) or silica, may have been employed to separate the components of the neutral fraction based on their polarity.

-

Crystallization: The final step in the purification process was fractional crystallization. By carefully selecting solvents and controlling temperature, Butenandt and Tscherning were able to induce the formation of pure this compound crystals, separating it from other remaining impurities.

Physicochemical Characterization and Biological Activity

Upon successful isolation, the crystalline substance was subjected to the analytical techniques of the era to determine its properties.

Quantitative Data

| Property | Value | Reference |

| Source | Male Urine | [1][2][3] |

| Volume of Source | >17,000 Liters | [2] |

| Yield of Crystalline this compound | 50 milligrams | [2] |

| Molecular Formula | C₁₉H₃₀O₂ | [4] |

| Molar Mass | 290.44 g/mol | [5] |

| Melting Point | 185 °C | [5] |

| Androgenic Potency | ~1/7th that of testosterone | [2] |

Biological Assay: The Capon Comb Test

The biological activity of the isolated this compound was confirmed using the "capon comb test," a standard bioassay of the time.[4] This test involved administering the compound to a castrated rooster (a capon) and observing the growth of its comb. The degree of comb growth was a quantitative measure of the androgenic potency of the substance.

The Chemical Synthesis of this compound from Cholesterol

The structural elucidation of this compound revealed its close relationship to other known steroids, particularly cholesterol. This opened the door for its chemical synthesis, a feat accomplished by Leopold Ruzicka.[6][7]

Ruzicka's Synthetic Protocol

Ruzicka's synthesis of this compound from cholesterol was a landmark in steroid chemistry, demonstrating that sex hormones could be created from more abundant sterol precursors. The general steps of this process are outlined below:

-

Side-Chain Degradation of Cholesterol: The long alkyl side chain of cholesterol was chemically cleaved to produce a C19 steroid nucleus.

-

Modification of the Steroid Core: A series of chemical reactions were then performed to introduce the characteristic functional groups of this compound: a hydroxyl group at the C3 position and a ketone group at the C17 position.

-

Stereochemical Control: A significant challenge in this synthesis was controlling the stereochemistry at various chiral centers to produce the biologically active isomer of this compound.

Modern Understanding of this compound's Signaling Pathways

While initially understood primarily as a weak androgen, contemporary research has revealed a more complex and nuanced role for this compound, particularly as a neurosteroid.

Classical Androgen Receptor Signaling

This compound, like other androgens, can bind to and activate the androgen receptor (AR).[8] This classical signaling pathway involves the following steps:

-

Ligand Binding: this compound enters the cell and binds to the AR in the cytoplasm, causing a conformational change.

-

Nuclear Translocation: The activated AR-ligand complex translocates to the nucleus.

-

DNA Binding and Transcription: In the nucleus, the complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes.[9]

Neurosteroid Activity and GABA-A Receptor Modulation

Perhaps the most significant recent advances in understanding this compound's function lie in its role as a neurosteroid. This compound is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[10][11][12] This non-genomic action is rapid and distinct from the classical AR pathway.

The mechanism of action at the GABA-A receptor involves:

-

Binding to a Unique Site: this compound binds to a specific site on the GABA-A receptor, distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[13]

-

Potentiation of GABAergic Current: This binding enhances the effect of GABA, increasing the flow of chloride ions into the neuron.

-

Neuronal Inhibition: The increased chloride influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

This modulation of the GABA-A receptor contributes to the anxiolytic, sedative, and anticonvulsant properties of this compound.[2]

Conclusion

The discovery and isolation of this compound by Butenandt and Tscherning was a seminal achievement in the history of endocrinology and drug development. It not only provided the first glimpse into the chemical nature of male sex hormones but also spurred further research that led to the synthesis of testosterone and the development of a wide range of steroidal drugs. The subsequent elucidation of its neurosteroid activity has opened new avenues for understanding the complex interplay between hormones and the central nervous system. The legacy of this pioneering work continues to influence research in fields ranging from reproductive biology to neuroscience and the development of novel therapeutics.

References

- 1. Adolf Butenandt—Nobel Prize for Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. nobelprize.org [nobelprize.org]

- 5. This compound | C19H30O2 | CID 5879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nobelprize.org [nobelprize.org]

- 7. This compound | hormone | Britannica [britannica.com]

- 8. The Roles of Androgens in Humans: Biology, Metabolic Regulation and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 10. List of neurosteroids - Wikipedia [en.wikipedia.org]

- 11. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Steroid Modulation of GABAA Receptor-Mediated Transmission in the Hypothalamus: Effects on Reproductive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

Androsterone Biosynthesis from Cholesterol: A Technical Guide

Executive Summary

Androsterone, a key androgenic steroid, is synthesized from cholesterol through a series of enzymatic reactions occurring primarily in the adrenal glands, gonads, and peripheral tissues. Its production follows two main routes: the "classic" pathway, which proceeds via testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), and the more recently elucidated "backdoor" pathway, which bypasses these intermediates. This guide provides a detailed technical overview of both pathways, focusing on the core enzymatic steps, cellular localization, and regulatory mechanisms. Quantitative data on enzyme kinetics are presented for comparative analysis. Furthermore, detailed experimental protocols for the investigation of this compound biosynthesis are provided, along with visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this critical biological process.

Introduction to this compound Biosynthesis

This compound (3α-hydroxy-5α-androstan-17-one) is a metabolite of testosterone and dihydrotestosterone and a neurosteroid, exerting its own biological effects.[1] The biosynthesis of this compound is a complex process that begins with cholesterol and involves a cascade of enzymatic reactions catalyzed by cytochrome P450 enzymes and hydroxysteroid dehydrogenases.[2] These reactions take place in the mitochondria and endoplasmic reticulum of steroidogenic cells.[2] Two principal pathways contribute to this compound formation: the classic (or canonical) androgen pathway and the backdoor pathway.

The Classic Pathway of this compound Biosynthesis

The classic pathway is the traditionally understood route for androgen synthesis, culminating in the production of testosterone and its potent metabolite, DHT, which are then precursors to this compound.

The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588) within the mitochondria, facilitated by the cholesterol side-chain cleavage enzyme, CYP11A1.[2][3] Pregnenolone then moves to the endoplasmic reticulum, where it is converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase (3β-HSD).[3] Alternatively, pregnenolone can be hydroxylated by CYP17A1 to form 17α-hydroxypregnenolone, which is then converted to dehydroepithis compound (B1670201) (DHEA).[2][3]

DHEA is a key branching point and can be converted to androstenedione (B190577) by 3β-HSD.[2][3] Androstenedione is then reduced to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD).[4] Testosterone is subsequently converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the action of 5α-reductase (SRD5A1 and SRD5A2).[5][6] Finally, DHT is metabolized to this compound through the action of 3α-hydroxysteroid dehydrogenases (3α-HSDs), primarily isoforms of the aldo-keto reductase (AKR) 1C family.[5][7]

The Backdoor Pathway of this compound Biosynthesis

The backdoor pathway represents an alternative route to DHT and this compound that bypasses testosterone and androstenedione as intermediates.[3][8] This pathway is particularly active during fetal development and in certain pathological conditions.[8][9] It begins with the 5α-reduction of progesterone or 17α-hydroxyprogesterone.[3]

In one branch of the backdoor pathway, 17α-hydroxyprogesterone is 5α-reduced by SRD5A1 to 5α-pregnan-17α-ol-3,20-dione.[3] This intermediate is then acted upon by 3α-HSDs (AKR1C2 and AKR1C4) to form 5α-pregnane-3α,17α-diol-20-one.[3][7] Subsequent cleavage of the C17-20 bond by CYP17A1 yields this compound.[10] this compound can then be converted to 5α-androstanediol, which is subsequently oxidized to DHT.[2]

Recent studies have highlighted that this compound is a principal androgen of the human backdoor pathway.[9][11] It can be derived from placental progesterone and metabolized in non-testicular tissues.[11]

Key Enzymes and Their Kinetic Properties

The biosynthesis of this compound is regulated by the expression and activity of several key enzymes. The kinetic parameters of these enzymes determine the flux through the classic and backdoor pathways.

| Enzyme Family | Enzyme | Substrate(s) | Product(s) | Km (µM) | Vmax (pmol/mg P/min) | Cellular Location |

| Cytochrome P450 | CYP11A1 (P450scc) | Cholesterol | Pregnenolone | - | - | Mitochondria |

| CYP17A1 (17α-hydroxylase/17,20-lyase) | Pregnenolone, Progesterone, 17α-hydroxypregnenolone, 17α-hydroxyprogesterone | 17α-hydroxypregnenolone, 17α-hydroxyprogesterone, DHEA, Androstenedione | - | - | Endoplasmic Reticulum | |

| Hydroxysteroid Dehydrogenases (HSDs) | 3β-HSD | Pregnenolone, 17α-hydroxypregnenolone, DHEA | Progesterone, 17α-hydroxyprogesterone, Androstenedione | - | - | Endoplasmic Reticulum, Mitochondria |

| 17β-HSD | Androstenedione, Estrone | Testosterone, Estradiol | - | - | Endoplasmic Reticulum | |

| 3α-HSD (AKR1C1, AKR1C2, AKR1C4) | 5α-DHT, 5α-Androstanedione, 5α-pregnane-3,20-dione | 3α-Androstanediol, this compound, Allopregnanolone | - | - | Cytosol | |

| 5α-Reductases | SRD5A1 | Testosterone, Progesterone, Androstenedione | 5α-DHT, 5α-Dihydroprogesterone, 5α-Androstanedione | - | - | Endoplasmic Reticulum |

| SRD5A2 | Testosterone | 5α-DHT | 0.7 | 4044 | Endoplasmic Reticulum |

Note: Kinetic data can vary significantly depending on the experimental conditions, such as the expression system, substrate concentration, and assay method. The provided values for SRD5A2 are from a study using HEK293 cells expressing the wild-type enzyme.[12] Comprehensive kinetic data for all enzymes across all relevant substrates is extensive and beyond the scope of this summary table.

Visualizing the Biosynthetic Pathways

To illustrate the complex interplay of enzymes and intermediates in this compound biosynthesis, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: The classic pathway of this compound biosynthesis from cholesterol.

Caption: The backdoor pathway of this compound biosynthesis.

Experimental Protocols

Steroid Extraction from Biological Samples (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of this compound and its precursors from serum, plasma, or cell culture media.[13][14]

Materials:

-

Biological sample (e.g., 1 mL serum)

-

Diethyl ether or methyl tert-butyl ether (MTBE)

-

Internal standards (deuterated analogs of the steroids of interest)

-

Dry ice/ethanol (B145695) bath

-

Centrifuge

-

Nitrogen evaporator or SpeedVac

-

Reconstitution solvent (e.g., methanol (B129727)/water)

Procedure:

-

Thaw the biological sample on ice.

-

Spike the sample with a known amount of internal standard solution.

-

Add 5 volumes of cold diethyl ether or MTBE to the sample in a glass tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

For diethyl ether extraction, freeze the aqueous layer in a dry ice/ethanol bath and decant the organic supernatant into a clean tube. For MTBE, carefully aspirate the upper organic layer.

-

Repeat the extraction (steps 3-6) on the aqueous phase for a second time and pool the organic extracts.

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen or using a SpeedVac.

-

Reconstitute the dried extract in a known volume of reconstitution solvent suitable for LC-MS/MS analysis.

In Vitro Enzyme Assay for AKR1C Activity

This protocol describes a general method for determining the kinetic parameters of an AKR1C enzyme with a steroid substrate.

Materials:

-

Purified recombinant AKR1C enzyme

-

Steroid substrate (e.g., 5α-androstanedione) dissolved in a suitable solvent (e.g., ethanol or DMSO)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the steroid substrate and NADPH in the assay buffer.

-

Prepare serial dilutions of the substrate in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH solution, and varying concentrations of the substrate to triplicate wells.

-

Initiate the reaction by adding a fixed amount of the purified AKR1C enzyme to each well.

-

Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Quantification of this compound and Precursors by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of steroids in biological matrices.[15]

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

General Procedure:

-

Prepare a calibration curve using certified reference standards of this compound and its precursors.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Extract the steroids from the biological samples, calibrators, and QCs using the protocol described in section 6.1.

-

Inject a specific volume of the reconstituted extract onto the LC column (e.g., a C18 column).

-

Separate the steroids using a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and methanol or acetonitrile.

-

Detect the eluting steroids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each analyte and internal standard.

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Construct the calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

-

Determine the concentration of the steroids in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: A generalized experimental workflow for steroid quantification.

Conclusion

The biosynthesis of this compound from cholesterol is a multifaceted process involving both the classic and backdoor pathways. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms is crucial for research in endocrinology, drug development, and the diagnosis of steroid-related disorders. The technical information and experimental protocols provided in this guide offer a comprehensive resource for scientists in this field. Future research should continue to elucidate the tissue-specific regulation of these pathways and their roles in health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Steroid 5alpha-reductases and 3alpha-hydroxysteroid dehydrogenases: key enzymes in androgen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 7. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] The “backdoor pathway” of androgen synthesis in human male sexual development | Semantic Scholar [semanticscholar.org]

- 12. Mutational analysis of SRD5A2: From gene to functional kinetics in individuals with steroid 5α-reductase 2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. arborassays.com [arborassays.com]

- 14. zellx.de [zellx.de]

- 15. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepithis compound, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of Testosterone to Androsterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core metabolic pathway leading from testosterone (B1683101) to androsterone. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development by detailing the enzymatic processes, presenting quantitative data, outlining experimental methodologies, and visualizing the key pathways.

Introduction to the Pathway

The conversion of testosterone, a potent androgen, to this compound, a less potent androgenic steroid metabolite, is a key process in androgen metabolism and elimination. This pathway is crucial for regulating the levels of active androgens in various tissues and has significant implications in both physiological and pathological conditions. The primary enzymes governing this metabolic route are steroid 5α-reductase and hydroxysteroid dehydrogenases (HSDs). Understanding the intricacies of this pathway is vital for the development of therapeutics targeting androgen-dependent conditions.

The Core Metabolic Pathway

The transformation of testosterone to this compound is a multi-step enzymatic process primarily occurring in the liver and peripheral tissues. The pathway can be summarized as follows:

-

5α-Reduction of Testosterone: The initial and rate-limiting step is the irreversible conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). This reaction is catalyzed by the enzyme steroid 5α-reductase (SRD5A). There are three known isoenzymes of 5α-reductase, with SRD5A1 and SRD5A2 being the most well-characterized.[1]

-

Reduction of Dihydrotestosterone: DHT is then reversibly reduced at the 3α-position to form 5α-androstane-3α,17β-diol (androstanediol). This reaction is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD), a member of the aldo-keto reductase (AKR) superfamily.[2]

-

Oxidation of Androstanediol: Finally, androstanediol is oxidized at the 17β-position to yield this compound. This step is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD).

An alternative pathway also exists where androstenedione, another androgen, can be converted to this compound.[3]

Signaling Pathway Diagram

Caption: Metabolic pathway of testosterone to this compound.

Quantitative Data on Enzyme Kinetics

The efficiency of the metabolic conversion of testosterone to this compound is determined by the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for human 5α-reductase and 3α-hydroxysteroid dehydrogenase. It is important to note that these values can vary depending on the tissue, isoenzyme, and experimental conditions.

Table 1: Kinetic Parameters of Human Steroid 5α-Reductase Isozymes

| Isozyme | Substrate | Tissue | Km | Vmax | Reference |

| Type I | Testosterone | Benign Prostatic Hyperplasia | 1995 nM | ~6-fold higher than Type II | [4] |

| Type II | Testosterone | Benign Prostatic Hyperplasia | 11.8 nM | - | [4] |

| - | Testosterone | Foreskin | 81.8 - 118.1 nM | 8.9 - 30.1 pmol/mg·h | [5] |

| Epithelial | Testosterone | Normal and Hyperplastic Prostate | 14.3 - 29.5 nmol/L | 23.8 - 27.9 pmol/mg protein·h | [6] |

| Stromal | Testosterone | Normal and Hyperplastic Prostate | 78.4 - 185.8 nmol/L | 68.3 - 173.8 pmol/mg protein·h | [6] |

Table 2: Kinetic Parameters of Human 3α-Hydroxysteroid Dehydrogenase (AKR1C2)

| Substrate | Tissue/System | Km | kcat | Reference |

| 5α-Dihydrotestosterone (DHT) | Recombinant AKR1C2 | 2.9 ± 0.2 µM | 0.033 ± 0.002 s⁻¹ | [7] |

| 5α-androstane-3α,17β-diol | Recombinant AKR1C2 | 3.1 ± 0.2 µM | 0.008 ± 0.002 s⁻¹ | [7] |

Experimental Protocols

Accurate measurement of enzyme activity and steroid concentrations is fundamental to studying the testosterone to this compound pathway. Below are detailed methodologies for key experiments.

Steroid Extraction from Tissue Samples

This protocol is a modification of standard organic phase extraction methods.[8]

Materials:

-

Tissue sample

-

Acetonitrile (B52724) (ACS Grade)

-

Hexane (B92381) (ACS Grade)

-

50 mL polypropylene (B1209903) centrifuge tubes

-

Glass test tubes

-

Hand-held or bead homogenizer

-

Centrifuge

-

Centrifugal vacuum evaporator (e.g., SpeedVac) or nitrogen gas supply

-

Assay-specific buffer

Procedure:

-

Weigh approximately 50 mg of the tissue sample into a 50 mL centrifuge tube.

-

To determine extraction efficiency, spike a control sample with a known amount of the steroid standards.

-

Add 15 mL of acetonitrile and homogenize the tissue thoroughly.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Add 30 mL of hexane to the supernatant, vortex vigorously for 5 minutes to remove lipids.

-

Allow the layers to separate and transfer the lower acetonitrile layer to a clean glass test tube.

-

Evaporate the acetonitrile to dryness using a centrifugal vacuum evaporator or under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of ethanol, followed by the addition of at least 400 µL of the appropriate assay buffer. Vortex thoroughly to ensure complete dissolution.

-

The reconstituted sample is now ready for analysis by immunoassays or mass spectrometry. For immunoassays, ensure the final ethanol concentration is below 5%.

5α-Reductase Activity Assay

This spectrophotometric assay measures the conversion of testosterone to 5α-reduced metabolites.[9][10]

Materials:

-

Tissue homogenate or microsomal fraction (enzyme source)

-

Testosterone

-

NADPH

-

Phosphate (B84403) buffer (pH 6.5 - 7.0)

-

3α-Hydroxysteroid dehydrogenase

-

Thionicotinamide-adenine dinucleotide (Thio-NAD)

-

NADH

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme source.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding testosterone to a final concentration in the low micromolar range (e.g., 0.9 µM).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding 1 N HCl).

-

To measure the 5α-reduced products (DHT and androstanediol), add 3α-HSD, Thio-NAD, and NADH.

-

The 3α-HSD will oxidize the 5α-reduced steroids, leading to the reduction of Thio-NAD to Thio-NADH, which can be measured spectrophotometrically at 400 nm.

-

The rate of Thio-NADH formation is proportional to the 5α-reductase activity.

3α-Hydroxysteroid Dehydrogenase Activity Assay

This assay measures the NAD-dependent oxidation of this compound.[11]

Materials:

-

Enzyme preparation (e.g., purified enzyme or cell lysate)

-

Tris-HCl buffer (0.03 M, pH 7.2 with 0.001 M EDTA)

-

Sodium pyrophosphate buffer (0.166 M, pH 9.0)

-

NAD (0.0043 M)

-

This compound (0.015% in methanol)

-

Spectrophotometer

Procedure:

-

Set the spectrophotometer to 340 nm and 25°C.

-

In a cuvette, mix 0.6 mL of sodium pyrophosphate buffer, 0.2 mL of NAD solution, and 2.0 mL of reagent-grade water.

-

Add 0.1 mL of the enzyme solution and incubate in the spectrophotometer for 3-4 minutes to reach temperature equilibrium and establish a blank rate.

-

Initiate the reaction by adding 0.01 mL of the this compound solution.

-

Record the increase in absorbance at 340 nm for 3-4 minutes, which corresponds to the formation of NADH.

-

Calculate the rate of reaction from the initial linear portion of the curve.

Quantification of Steroids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of multiple steroids simultaneously.[12][13][14]

Workflow Diagram:

Caption: General workflow for steroid quantification by LC-MS/MS.

Brief Methodology:

-

Sample Preparation: A small volume of serum, plasma, or reconstituted tissue extract is spiked with deuterated internal standards. The steroids are then extracted using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically with a C18 reversed-phase column, to separate the different steroid hormones.

-

Mass Spectrometric Detection: The separated steroids are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Quantification: The concentration of each steroid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the steroid standards.

Conclusion

The metabolic conversion of testosterone to this compound is a well-defined pathway involving a series of enzymatic reactions. This guide has provided a detailed overview of this pathway, including quantitative data on enzyme kinetics and comprehensive experimental protocols for its investigation. The provided visualizations offer a clear representation of the metabolic cascade and analytical workflows. A thorough understanding of this pathway is essential for researchers and drug development professionals working on androgen-related physiology and pathology. The methodologies and data presented herein serve as a valuable resource for designing and executing experiments in this critical area of endocrinology.

References

- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 2. Steroid 5alpha-reductases and 3alpha-hydroxysteroid dehydrogenases: key enzymes in androgen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

- 4. Kinetic analysis of steroid 5alpha-reductase activity at neutral pH in benign prostatic hyperplastic tissue: evidence for type I isozyme activity in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of androgen-5 alpha-reductase by an enzyme kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of aging on kinetic parameters of 5 alpha-reductase in epithelium and stroma of normal and hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple steps determine the overall rate of the reduction of 5α-dihydrotestosterone catalyzed by human type 3 3α-hydroxysteroid dehydrogenase (AKR1C2): Implications for the Elimination of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arborassays.com [arborassays.com]

- 9. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Hydroxysteroid Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 12. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC-MS/MS assay for the quantification of testosterone, dihydrotestosterone, androstenedione, cortisol and prednisone in plasma from castrated prostate cancer patients treated with abiraterone acetate or enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

The Role of Androsterone in Fetal Masculinization: A Technical Guide

Abstract

Masculinization of the external genitalia in the human fetus is a complex process critically dependent on the potent androgen 5α-dihydrotestosterone (DHT). While the canonical pathway, involving the conversion of testicular testosterone (B1683101) to DHT in target tissues, is well-established, recent evidence has illuminated an alternative or "backdoor" pathway that is equally essential for normal male development. This technical guide provides an in-depth examination of this backdoor pathway, focusing on the pivotal role of androsterone. It details the enzymatic cascade, presents quantitative data on fetal steroid concentrations, and outlines the experimental protocols used to elucidate this pathway. This document serves as a comprehensive resource for researchers investigating androgen synthesis, disorders of sex development (DSD), and the development of novel therapeutics targeting steroidogenic pathways.

Introduction: The Two Pathways to Masculinization

Classical understanding of male sexual differentiation posits that the fetal testes produce testosterone, which acts directly on the Wolffian ducts to form the internal male reproductive structures. For the masculinization of the external genitalia, testosterone is converted to the more potent 5α-dihydrotestosterone (DHT) within the genital tubercle itself.

However, genetic disorders in which the canonical pathway is disrupted but male virilization still occurs have pointed to the existence of an alternative route for DHT synthesis. This "backdoor pathway" bypasses testosterone as an intermediate and utilizes different steroid precursors.[1] Seminal research has now established that this pathway is not merely a minor alternate route but is essential for normal male embryonic development.[2] Studies measuring steroid levels in the second-trimester human fetus have identified This compound as the principal circulating androgen produced via this backdoor pathway, highlighting its critical role as a precursor for DHT synthesis in the developing genitalia.[3][4]

The Backdoor Pathway: this compound Synthesis and Metabolism

The backdoor pathway begins with progesterone (B1679170), which is abundantly produced by the placenta. Through a series of enzymatic reactions occurring in non-gonadal tissues such as the placenta and fetal liver, progesterone is converted to this compound.[2][3] this compound then enters the fetal circulation and is transported to target tissues, like the genital tubercle, where it is ultimately converted to DHT.[4] The fetal testes themselves produce very little this compound.[2]

The key enzymatic steps are as follows:

-

Progesterone (P4) is 5α-reduced by Steroid 5α-reductase type 1 (SRD5A1) to 5α-dihydroprogesterone (5α-DHP).

-

5α-DHP is then 3α-reduced by Aldo-keto reductase family 1 member C2 (AKR1C2) to yield Allopregnanolone .

-

Allopregnanolone undergoes 17,20-lyase activity, catalyzed by Cytochrome P450 17A1 (CYP17A1) , to produce This compound .

-

In the target genital tissue, this compound is converted by 17β-Hydroxysteroid dehydrogenase type 3 (HSD17B3) or AKR1C3 to 5α-Androstanediol .

-

Finally, 5α-Androstanediol is oxidized by enzymes with 3α-hydroxysteroid oxidase activity (e.g., AKR1C2 , HSD17B6 ) to form the potent androgen DHT .[4]

References

Androsterone as a Putative Human Pheromone: A Technical Guide

Abstract: The role of androsterone, a steroid metabolite of testosterone, as a human pheromone remains a subject of considerable scientific debate. This document provides a technical overview of the current state of research, synthesizing available quantitative data, outlining experimental methodologies, and illustrating key biological pathways. It is intended for researchers, scientists, and drug development professionals interested in the complex field of human chemosignaling. While compelling evidence for this compound's definitive role as a human pheromone is lacking, this guide explores its biological presence, the mechanisms of its perception, and its observed, albeit debated, effects on human physiology and behavior.

Introduction

Pheromones are chemical substances released by an animal that affect the behavior or physiology of other individuals of the same species.[1] In many mammals, these signals are crucial for processes like mating, kin recognition, and marking territory.[2] The search for analogous compounds in humans has been fraught with controversy and methodological challenges.[3][4]

This compound (5α-androst-16-en-3-one), a steroid found in human axillary sweat and urine, has been a prominent candidate in this search.[5][6] Its perception is highly variable among individuals, with some finding its odor unpleasant (akin to sweat or urine), others describing it as woody or even sweet, and a significant portion of the population being unable to detect it at all (specific anosmia).[5][7] This variability is partly attributed to genetic differences in the olfactory receptor gene OR7D4.[7][8]

This guide will critically examine the evidence for this compound's pheromonal properties, focusing on its biosynthesis, detection, and reported physiological and behavioral effects.

Biosynthesis and Secretion of this compound

This compound is a metabolic product of testosterone. The biosynthetic pathway involves the conversion of androstadienone by the enzyme 5α-reductase. It can then be further converted into 3α-androstenol or 3β-androstenol.[7] this compound is secreted through apocrine glands, which are concentrated in areas like the axillae (armpits). Microbial flora in these regions act upon secreted steroids to produce the odorous volatiles.[6][9]

Quantitative data on the concentration of this compound and related steroids in human secretions are limited and highly variable between individuals. Men's axillary perspiration contains substantially higher levels of steroids compared to women and preadolescents.[10]

Table 1: Steroid Concentrations in Human Secretions

| Steroid | Source | Population | Mean Concentration (Range) | Study |

| Testosterone | Axillary Perspiration | Adult Men | Highly variable, up to 90-fold higher than facial perspiration | [10] |

| Estradiol | Axillary Perspiration | Adult Men | Highly variable, up to 45-fold higher than facial perspiration | [10] |

| This compound | Urine | Elite Female Athletes | ~30% lower than untrained controls | [11] |

| This compound | Urine (Luteal Phase) | Women | Optimal Range: 636 - 2327 µg/g Creatinine | [12] |

Note: Direct concentration values for this compound in sweat are not consistently reported in the literature, highlighting a significant data gap. The table reflects available data on related steroids and urinary this compound.

Olfactory Detection and Neural Processing

The detection of steroidal compounds like this compound is a complex process involving the main olfactory system. While a vomeronasal organ (VNO) exists in humans, particularly in the fetal stage, its functionality in adults is widely disputed, with evidence suggesting it lacks the necessary sensory neurons and neural connections to be operational.[2][13][14] Putative pheromones appear to be processed primarily via the main olfactory epithelium (MOE).[2]

The Olfactory Signaling Pathway

The perception of this compound begins when the molecule binds to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) on the surface of olfactory sensory neurons (OSNs) in the MOE.[15][16] The receptor OR7D4 has been identified as being particularly responsive to androstenone.[7][15]

Binding of this compound to its receptor initiates a canonical cAMP-mediated signaling cascade.[16][17]

-

Activation: The odorant-bound OR activates the G-protein Gαolf.

-

Second Messenger Production: Gαolf stimulates adenylyl cyclase type III (ACIII), leading to the production of cyclic AMP (cAMP).[16]

-

Ion Channel Gating: Increased cAMP levels open cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na⁺, Ca²⁺) and depolarizing the neuron.

-

Signal Transmission: This depolarization generates an action potential that travels along the axon of the OSN to the olfactory bulb in the brain for further processing.[15]

References

- 1. Are androgen steroids acting as pheromones in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The vomeronasal organ is not involved in the perception of endogenous odors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The search for human pheromones: the lost decades and the necessity of returning to first principles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. The scents of androstenone in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Androstenone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enzyme immunoassay of testosterone, 17beta-estradiol, and progesterone in perspiration and urine of preadolescents and young adults: exceptional levels in men's axillary perspiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urinary Steroid Profile in Elite Female Athletes in Relation to Serum Androgens and in Comparison With Untrained Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Balance Hormone Profile (Dried Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 13. Human Pheromone Detection by the Vomeronasal Organ: Unnecessary for Mate Selection? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Olfactory Receptors Responding to Androstenone and the Key Structure Determinant in Domestic Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | A Testosterone Metabolite 19-Hydroxyandrostenedione Induces Neuroendocrine Trans-Differentiation of Prostate Cancer Cells via an Ectopic Olfactory Receptor [frontiersin.org]

The Neurosteroid Androsterone: A Positive Allosteric Modulator of the GABAa Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurosteroids are a class of endogenous steroids synthesized within the brain, adrenal glands, and gonads that rapidly modulate neuronal excitability. Unlike classic steroid hormones that act via nuclear receptors to alter gene expression, neurosteroids exert their effects through non-genomic mechanisms, primarily by interacting with membrane-bound receptors such as the γ-aminobutyric acid type A (GABAA) receptor. Androsterone (5α-androstan-3α-ol-17-one), a metabolite of testosterone, is one such neurosteroid that has garnered significant interest for its role as a positive allosteric modulator of the GABAA receptor.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on the GABAA receptor, including its mechanism of action, quantitative analysis of its effects, detailed experimental protocols, and its functional consequences.

Mechanism of Action: Positive Allosteric Modulation

This compound enhances the function of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It does not bind to the primary GABA binding site but rather to a distinct allosteric site on the receptor complex.[2] This binding event induces a conformational change in the receptor that increases its affinity for GABA, thereby potentiating the GABA-mediated influx of chloride ions. The increased intracellular chloride concentration leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neuronal activity.

Quantitative Analysis of this compound's Effects

The positive allosteric modulatory effects of this compound on the GABAA receptor have been quantified through various in vivo and in vitro studies. While direct EC50 values for this compound's potentiation of GABA-evoked currents are not as readily available as for its more potent analogue, androstanediol, its anticonvulsant efficacy has been well-characterized.

| Parameter | Model System | Value | Reference |

| Anticonvulsant Activity (ED50) | 6-Hz electrical stimulation (mice) | 29.1 mg/kg | [1][2] |

| Pentylenetetrazol-induced seizures (mice) | 43.5 mg/kg | [1][2] | |

| Pilocarpine-induced seizures (mice) | 105 mg/kg | [1][2] | |

| 4-Aminopyridine-induced seizures (mice) | 215 mg/kg | [1] | |

| Maximal electroshock seizure (mice) | 224 mg/kg | [1] | |

| In Vitro Activity | Inhibition of epileptiform discharges (rat hippocampal slice) | Concentration-dependent (10-100 µM) | [1][2] |

| Comparative Potency (Androstanediol) | Potentiation of GABA-activated currents (EC50) | 5 µM | [3][4] |

| 50% potentiation of GABA response | 1 µM | [3][4] |

Key Experimental Protocols

The investigation of this compound's effects on the GABAA receptor primarily relies on electrophysiological techniques, particularly patch-clamp recordings from neurons or cell lines expressing GABAA receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion currents across the entire cell membrane, providing a direct assessment of GABAA receptor function.

1. Cell Preparation:

-

Acutely dissociated neurons (e.g., from the hippocampus) or cultured cell lines (e.g., HEK293 cells) transfected with specific GABAA receptor subunit combinations are used.

-

For dissociated neurons, brain tissue is enzymatically and mechanically dispersed to obtain individual cells.

-

Transfected cell lines provide a controlled system to study the effects of this compound on specific GABAA receptor isoforms.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with CsOH. The use of cesium chloride in the internal solution blocks potassium channels, isolating the chloride currents through GABAA receptors.

3. Recording Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with the cell membrane.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

GABA is applied to the cell to evoke a baseline current.

-

This compound is then co-applied with GABA to measure the potentiation of the GABA-evoked current.

-

A range of this compound concentrations are tested to generate a dose-response curve.

Functional Consequences

The positive allosteric modulation of GABAA receptors by this compound translates into several significant physiological and potential therapeutic effects. By enhancing GABAergic inhibition, this compound can reduce overall neuronal excitability in the brain.

-

Anticonvulsant Effects: As demonstrated by the quantitative data, this compound exhibits protective effects in various animal models of seizures.[1][2] This suggests its potential as a therapeutic agent for epilepsy.

-

Anxiolytic Effects: The enhancement of GABAergic neurotransmission is a well-established mechanism for reducing anxiety. This compound's action on GABAA receptors may contribute to anxiolytic-like behaviors.

-

Sedative/Hypnotic Effects: At higher concentrations, the potentiation of GABAergic inhibition can lead to sedative and hypnotic effects.

-

Neuroprotection: By reducing excessive neuronal firing, this compound may offer neuroprotective benefits in conditions associated with excitotoxicity.

Conclusion

This compound is an important endogenous neurosteroid that positively modulates GABAA receptor function. Its ability to enhance GABAergic inhibition underlies its significant anticonvulsant and potential anxiolytic and neuroprotective properties. The detailed understanding of its mechanism of action and the availability of robust experimental protocols, such as patch-clamp electrophysiology, provide a solid foundation for further research into its therapeutic potential. For drug development professionals, this compound and its analogues represent a promising class of compounds for the treatment of neurological and psychiatric disorders characterized by neuronal hyperexcitability. Further investigation into the subunit selectivity of this compound and the development of more potent analogues could lead to the creation of novel and highly effective therapeutics.

References

- 1. Anticonvulsant activity of this compound and etiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant Activity of this compound and Etiocholanolone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The testosterone-derived neurosteroid androstanediol is a positive allosteric modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Sources of Androsterone in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsterone, a key C19 steroid, is an important biomarker and bioactive molecule in mammalian physiology. While traditionally viewed as a metabolic byproduct of more potent androgens, emerging research highlights its role as a neurosteroid and a crucial intermediate in alternative androgen biosynthesis pathways. This technical guide provides an in-depth exploration of the endogenous sources of this compound in mammals, detailing the biosynthetic pathways, key enzymatic players, and tissue-specific production. Furthermore, it presents a compilation of quantitative data on this compound levels, outlines detailed experimental protocols for its quantification, and visualizes the complex biochemical routes and signaling mechanisms through structured diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating steroid biology and its implications for human health and disease.

Introduction

This compound (3α-hydroxy-5α-androstan-17-one) is an endogenous steroid hormone that exerts weak androgenic effects, estimated to be approximately one-seventh the potency of testosterone (B1683101).[1] It is found in both males and females and is a metabolite of testosterone and dihydrotestosterone (B1667394) (DHT).[2] Beyond its role as a metabolic end-product, this compound is recognized as a neurosteroid, modulating the activity of the γ-aminobutyric acid type A (GABAA) receptor, and as a key intermediate in the "backdoor" pathway of androgen synthesis.[3][4] Understanding the endogenous sources and regulation of this compound is critical for elucidating its physiological and pathophysiological roles in various conditions, including neurodegenerative diseases, endocrine disorders, and cancers.

This guide details the primary sites of this compound production, the intricate biosynthetic pathways, and the enzymes that govern its formation. It also provides practical information for researchers, including quantitative data and experimental methodologies.

Primary Endogenous Sources of this compound

This compound is synthesized in several tissues throughout the mammalian body, with the primary sites being the adrenal glands and the gonads (testes and ovaries).[5][6] The liver also plays a significant role in the metabolism of precursor steroids into this compound.[6] Additionally, neurosteroidogenesis, the de novo synthesis of steroids within the nervous system, contributes to local this compound concentrations in the brain.[7][8] In the context of fetal development, the placenta is a significant source of precursors for this compound synthesis via the backdoor pathway.[4]

-

Adrenal Glands: The adrenal cortex, specifically the zona reticularis, produces large quantities of dehydroepithis compound (B1670201) (DHEA) and its sulfated form (DHEAS), which are key precursors for this compound synthesis.[9][10]

-

Gonads: The testes in males and the ovaries in females synthesize androgens, including testosterone and androstenedione (B190577), which can be further metabolized to this compound.[5] The testes are a major source of androgens, producing significantly higher quantities than the ovaries.[5]

-

Liver: The liver is a primary site for the metabolism of circulating steroid hormones. It possesses the necessary enzymatic machinery to convert various androgen precursors into this compound.[6][11]

-

Brain: The brain can synthesize neurosteroids, including this compound, de novo from cholesterol or from peripheral steroid precursors that cross the blood-brain barrier.[7][12] This local production is important for the neuromodulatory functions of this compound.

-

Placenta: During fetal development, the placenta produces progesterone (B1679170), which serves as a crucial substrate for the backdoor pathway of androgen synthesis, leading to the production of this compound in the fetus.[4]

Biosynthetic Pathways of this compound

This compound is synthesized through two primary pathways: the "classic" or "front-door" pathway, which involves the metabolism of well-known androgens, and the "backdoor" pathway, which bypasses testosterone and androstenedione as intermediates.

The Classic (Front-Door) Pathway

In the classic pathway, this compound is formed from the metabolism of testosterone and androstenedione. This pathway is active in various tissues, including the liver and peripheral target tissues.

The key steps are:

-

Conversion of Testosterone to 5α-Dihydrotestosterone (DHT): Testosterone is converted to the more potent androgen, DHT, by the enzyme 5α-reductase (SRD5A).[2]

-

Metabolism of DHT: DHT is then metabolized by 3α-hydroxysteroid dehydrogenase (3α-HSD) to 3α-androstanediol.[2]

-

Formation of this compound: 3α-androstanediol is subsequently converted to this compound by 17β-hydroxysteroid dehydrogenase (17β-HSD).[2]

Alternatively, androstenedione can be converted to 5α-androstanedione by 5α-reductase, which is then reduced to this compound by 3α-HSD.[2]

The Backdoor Pathway

The backdoor pathway provides an alternative route for the synthesis of potent androgens like DHT, bypassing testosterone. This compound is a key intermediate in this pathway, which is particularly important during fetal development for male virilization.[4]

The key steps originating from progesterone are:

-

5α-Reduction of Progesterone: Progesterone is first reduced by 5α-reductase to 5α-pregnanedione.

-

3α-Reduction: 5α-pregnanedione is then converted to allopregnanolone (B1667786) by 3α-HSD.

-

17α-Hydroxylation and 17,20-Lyase Activity: Allopregnanolone undergoes hydroxylation at the C17 position and subsequent cleavage of the C17-20 bond, catalyzed by CYP17A1, to form this compound.[13][14]

Key Enzymes in this compound Biosynthesis

A number of key enzymes are involved in the intricate pathways leading to this compound synthesis. The expression and activity of these enzymes are tissue-specific and developmentally regulated.

-

CYP11A1 (P450scc): Catalyzes the conversion of cholesterol to pregnenolone (B344588), the initial rate-limiting step in steroidogenesis.

-

CYP17A1 (17α-hydroxylase/17,20-lyase): A crucial enzyme with dual activities. Its 17α-hydroxylase activity converts pregnenolone and progesterone to their 17α-hydroxylated forms. Its 17,20-lyase activity is essential for the production of C19 steroids, including DHEA and androstenedione, and is a key step in the backdoor pathway leading to this compound.[13][14]

-

3β-hydroxysteroid dehydrogenase (3β-HSD): Converts Δ5-steroids (like pregnenolone and DHEA) to Δ4-steroids (like progesterone and androstenedione).

-

5α-reductase (SRD5A1 and SRD5A2): Catalyzes the reduction of the double bond at C4-C5 of Δ4-steroids. SRD5A1 is particularly important in the backdoor pathway.[13][14]

-

3α-hydroxysteroid dehydrogenase (3α-HSD): A family of enzymes that catalyze the reduction of 3-keto groups of steroids. They are critical for the formation of this compound from 5α-androstanedione and for the interconversion of other neurosteroids.[13][14]

-

17β-hydroxysteroid dehydrogenase (17β-HSD): A family of enzymes that catalyze the interconversion of 17-keto and 17β-hydroxy steroids. They are involved in the final steps of testosterone and this compound synthesis.

Quantitative Data on this compound Levels

The concentration of this compound varies depending on the species, sex, age, and the biological matrix being analyzed. The following tables summarize available quantitative data for this compound levels in mammals. It is important to note that values can differ based on the analytical methodology employed.

Table 1: Urinary this compound Concentrations in Humans

| Population | This compound Concentration (ng/mg creatinine) | Analytical Method | Reference |

| Girls (6-13 years) | Mean: 0.2 µg/g creatinine | GC-MS | [15] |

| Healthy Adults | Variable, decreases after strength training | Not Specified | [14] |

Table 2: Serum/Plasma Androgen Concentrations in Humans

| Analyte | Population | Concentration | Analytical Method | Reference |

| Androstenedione | Premenopausal Women | Median: 810 ng/L | LC-MS/MS | [2] |

| Androstenedione | Postmenopausal Women | Median: 360 ng/L | LC-MS/MS | [2] |

| Androstenedione | Men | Median: 440 ng/L | LC-MS/MS | [2] |

| DHEA | Premenopausal Women | Median: 3000 ng/L | LC-MS/MS | [2] |

| DHEA | Postmenopausal Women | Median: 1670 ng/L | LC-MS/MS | [2] |

| DHEA | Men | Median: 2000 ng/L | LC-MS/MS | [2] |

| Testosterone | Premenopausal Women | Median: 270 ng/L | LC-MS/MS | [2] |

| Testosterone | Postmenopausal Women | Median: 180 ng/L | LC-MS/MS | [2] |

| Testosterone | Men | Median: 3700 ng/L | LC-MS/MS | [2] |

| Testosterone | BPH Patients (Plasma) | 19.7 ± 2.6 nmol/l | RIA | [16] |

| Testosterone | Prostate Cancer Patients (Plasma) | 16.9 ± 2.8 nmol/l | RIA | [16] |

| DHT | BPH Patients (Plasma) | 2.6 ± 0.9 nmol/l | RIA | [16] |

| DHT | Prostate Cancer Patients (Plasma) | 2.4 ± 0.5 nmol/l | RIA | [16] |

Table 3: Androgen Concentrations in Other Mammalian Species

| Species | Analyte | Tissue/Fluid | Concentration | Analytical Method | Reference |

| Bonobo (Female) | Testosterone | Urine | ~1-11 ng/ml corr SG (adult) | Not Specified | [17] |

| Chimpanzee (Female) | Testosterone | Urine | ~1-15 ng/ml corr SG (adult) | Not Specified | [17] |

| Naked Mole-Rat | Testosterone | Urine | Variable | Not Specified | [18] |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is essential for research and clinical applications. The following sections provide an overview of the methodologies for three common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of steroids.

Methodology:

-

Sample Preparation:

-

Extraction: Serum or urine samples are typically subjected to liquid-liquid extraction (LLE) with an organic solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) to isolate the steroids.[19][20]

-

Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase/sulfatase is performed to cleave conjugated steroids.[20]

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-androsterone) is added at the beginning of the sample preparation to correct for procedural losses.[4]

-

-

Derivatization: To improve volatility and chromatographic properties, steroids are derivatized. Common derivatizing agents include pentafluorobenzyl bromide, pentafluorobenzyl hydroxylamine, and pentafluoropropionic acid anhydride.[21]

-

GC-MS Analysis:

-

Chromatographic Separation: The derivatized extract is injected into a gas chromatograph equipped with a capillary column (e.g., HP5MS). A temperature gradient is used to separate the different steroid isomers.[20]

-

Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. Quantification is achieved by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for tandem MS, comparing the signal of the analyte to that of the internal standard.[4][22]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for steroid analysis due to its high specificity and sensitivity.

Methodology:

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. Separation is achieved on a reversed-phase column (e.g., C18) using a gradient of mobile phases (e.g., water and methanol/acetonitrile with additives like formic acid or ammonium (B1175870) fluoride).[1][2][23]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques.[1][19][23] Quantification is performed using MRM, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Radioimmunoassay (RIA)

RIA is a traditional immunoassay technique that can be used for steroid quantification.

Methodology:

-

Sample Preparation:

-

Immunoassay:

-

A known amount of radiolabeled this compound (tracer) is mixed with the sample extract and a limited amount of a specific anti-androsterone antibody.

-

The unlabeled this compound in the sample competes with the tracer for binding to the antibody.

-

-

Separation and Detection:

-

The antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody or dextran-coated charcoal).

-

The radioactivity in either the bound or free fraction is measured using a gamma counter.

-

-

Quantification: A standard curve is generated using known concentrations of unlabeled this compound, and the concentration in the unknown sample is determined by interpolation.[24]

Visualizing this compound Biosynthesis and Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships discussed in this guide.

Biosynthetic Pathways of this compound

Experimental Workflow for LC-MS/MS Quantification of this compound

This compound Signaling via the GABAA Receptor

Conclusion

This compound is a multifaceted steroid with diverse origins and physiological roles in mammals. Its synthesis occurs in the adrenal glands, gonads, liver, and brain through both classic and backdoor pathways, highlighting the complexity of androgen metabolism. The accurate quantification of this compound is crucial for advancing our understanding of its function in health and disease, with LC-MS/MS representing the current gold standard methodology. As a neurosteroid, this compound's modulation of the GABAA receptor underscores its importance in neuronal signaling and presents a potential target for therapeutic intervention. This technical guide provides a foundational resource for researchers and drug development professionals, consolidating key information on the endogenous sources, biosynthesis, quantification, and signaling of this compound to facilitate further investigation into this significant steroid hormone.

References

- 1. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepithis compound in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepithis compound, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of steroid levels by GC/MS/MS [protocols.io]

- 5. Androgen - Wikipedia [en.wikipedia.org]

- 6. This compound | Rupa Health [rupahealth.com]

- 7. Androgen Effects on Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

- 9. Steroid hormones: relevance and measurement in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. The Roles of Androgens in Humans: Biology, Metabolic Regulation and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Urinary Androgens Provide Additional Evidence Related to Metabolism and Are Correlated With Serum Androgens in Girls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Androgen levels in the plasma and prostatic tissues of patients with benign hypertrophy and carcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eva.mpg.de [eva.mpg.de]

- 18. researchgate.net [researchgate.net]

- 19. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepithis compound, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]

- 20. dshs-koeln.de [dshs-koeln.de]

- 21. researchgate.net [researchgate.net]

- 22. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]